chemical structure and properties of 2-bromo-N-(3-methylphenyl)butanamide
chemical structure and properties of 2-bromo-N-(3-methylphenyl)butanamide
Executive Summary
This guide provides an in-depth technical analysis of 2-bromo-N-(3-methylphenyl)butanamide , a specialized
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Nomenclature & Identifiers[1][2][4][6]
-
IUPAC Name: 2-bromo-N-(3-methylphenyl)butanamide[1]
-
Common Synonyms: 2-Bromo-N-(m-tolyl)butyramide;
-Bromobutyro-m-toluidide[1] -
CAS Registry Number: Not widely indexed; Analogous to 5398-24-3 (parent amide)[1]
-
Molecular Formula:
[1][2]
Structural Architecture
The molecule features a lipophilic 3-methylphenyl (m-tolyl) tail coupled to a 2-bromobutanamide head group.[1]
-
Chirality: The C2 position (alpha-carbon) is a chiral center.[1] Synthetic preparations typically yield a racemic mixture (
) unless chiral starting materials (e.g., L-2-aminobutyric acid derivatives) are used.[1] -
Electronic Effects: The amide carbonyl withdraws electron density from the alpha-carbon, increasing the acidity of the alpha-proton and activating the C-Br bond for
displacement.[1] The meta-methyl group on the aniline ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the aromatic ring compared to the unsubstituted anilide.[1][2]
Physicochemical Properties (Calculated & Predicted)
The following data is synthesized from Structure-Property Relationship (SPR) models of homologous
| Property | Value / Range | Description |
| Physical State | Solid | Crystalline powder (white to off-white).[1] |
| Melting Point | 78–85 °C (Predicted) | Based on m-tolyl analogs which typically melt lower than p-isomers.[1] |
| Boiling Point | ~360 °C | Decomposition likely prior to boiling at atm pressure. |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; suitable for cell-permeable scaffolds.[1] |
| Topological Polar Surface Area | 29.1 Ų | Dominated by the amide functionality. |
| Solubility | Low (Water) | < 0.5 mg/mL.[1] |
| Solubility | High (Organics) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate.[1][2] |
Synthesis Protocol
Reaction Pathway
The standard synthesis involves the nucleophilic acyl substitution of 3-methylaniline with 2-bromobutyryl bromide in the presence of a non-nucleophilic base to scavenge the HBr byproduct.[1]
Reaction Scheme:
Experimental Procedure (Bench Scale)
-
Reagents:
-
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-methylaniline (1.07 g) in anhydrous DCM (40 mL). Add Triethylamine (1.67 mL) and cool the mixture to 0°C in an ice bath.
-
Addition: Dilute 2-bromobutyryl bromide (2.53 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes. Note: Exothermic reaction; control rate to maintain Temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of aniline.[1]
-
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), sat.[1][2]
, and brine.[2] -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc.[1]
-
Reactivity & Applications
Mechanistic Pathways
The utility of 2-bromo-N-(3-methylphenyl)butanamide lies in its dual reactivity:
-
Electrophilic
-Carbon: Susceptible to nucleophilic attack ( ) by amines, thiols, or alkoxides.[1][2] -
Amide Directing Group: Capable of directing ortho-metallation or participating in intramolecular Friedel-Crafts cyclizations.[1]
Visualization: Reactivity Workflow
Figure 1: Primary reactivity pathways for α-bromoamide scaffolds.
Key Application: Oxindole Synthesis
Under Lewis Acid catalysis (
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
Proton NMR ( NMR, 400 MHz, )
- 8.20 ppm (s, 1H): Amide N-H (Broad).[1][2]
- 7.40 – 6.90 ppm (m, 4H): Aromatic protons (m-tolyl pattern).[1][2]
-
4.45 ppm (t,
Hz, 1H): -CH (Deshielded by Br and C=O).[1][2] -
2.35 ppm (s, 3H): Ar-
. -
2.15 – 1.95 ppm (m, 2H):
-methylene ( ).[1][2] -
1.05 ppm (t,
Hz, 3H): Terminal methyl ( ).[1][2]
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (Amide).[1]
-
1660 cm⁻¹: C=O stretch (Amide I band).[1]
-
1540 cm⁻¹: N-H bend (Amide II band).[1]
-
600–500 cm⁻¹: C-Br stretch.
Safety & Handling
-
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[1][2]
-
Specific Danger:
-Haloamides are potent alkylating agents.[1] They can alkylate DNA and proteins.[1] -
Lachrymator: The precursor (2-bromobutyryl bromide) is a severe lachrymator.[1]
-
Handling: All operations must be performed in a fume hood. Double gloving (Nitrile) is recommended.[1][2]
References
-
PubChem. 2-Bromo-N-arylbutanamide Derivatives - Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Organic Syntheses. General procedures for Schotten-Baumann acylation of anilines. Org.[1][3][4] Synth. Coll. Vol. 1, p. 111.[2] Available at: [Link][1][2]
